N'-[(E)-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methylidene]pyridine-3-carbohydrazide
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Overview
Description
N’-[(E)-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methylidene]pyridine-3-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are a class of organic compounds typically formed by the condensation of primary amines with carbonyl compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methylidene]pyridine-3-carbohydrazide typically involves the condensation reaction between a hydrazide and an aldehyde or ketone. The reaction is usually carried out in solvents like ethanol, methanol, or tetrahydrofuran, often under reflux conditions . The reaction can be catalyzed by acids to facilitate the formation of the Schiff base.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar condensation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent recovery and recycling are also important considerations in industrial settings to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and carbonyl compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can regenerate the starting materials .
Scientific Research Applications
N’-[(E)-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methylidene]pyridine-3-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(E)-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methylidene]pyridine-3-carbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, including enzymes and receptors, thereby modulating their activity. The compound’s structure allows it to participate in hydrogen bonding and other non-covalent interactions, which are crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]nicotinohydrazide
Uniqueness
N’-[(E)-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methylidene]pyridine-3-carbohydrazide is unique due to its specific structural features, such as the presence of the pyridine ring and the tetrahydropyrimidinyl group. These features contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C13H14N6O3 |
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Molecular Weight |
302.29 g/mol |
IUPAC Name |
N-[(E)-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)methylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C13H14N6O3/c1-18-10(14)9(12(21)19(2)13(18)22)7-16-17-11(20)8-4-3-5-15-6-8/h3-7H,14H2,1-2H3,(H,17,20)/b16-7+ |
InChI Key |
XLPJIKHBRGBWJV-FRKPEAEDSA-N |
Isomeric SMILES |
CN1C(=C(C(=O)N(C1=O)C)/C=N/NC(=O)C2=CN=CC=C2)N |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)C=NNC(=O)C2=CN=CC=C2)N |
Origin of Product |
United States |
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